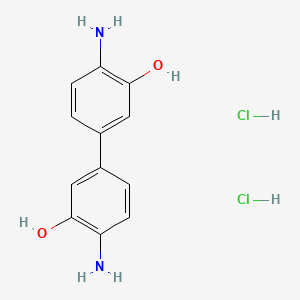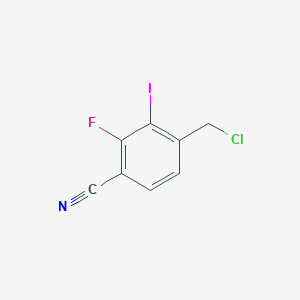
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with chloromethyl, fluoro, iodo, and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzene derivative followed by nitrile introduction. For instance, the chloromethylation of a fluoro-iodo benzene derivative can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The nitrile group can be introduced via a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Benzylamines.
科学的研究の応用
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile in biological systems involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-fluorobenzonitrile: Lacks the iodine substituent, which may affect its reactivity and applications.
4-(Chloromethyl)-3-iodobenzonitrile: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects can be exploited in various chemical reactions and applications, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H4ClFIN |
|---|---|
分子量 |
295.48 g/mol |
IUPAC名 |
4-(chloromethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4ClFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
InChIキー |
QWWSWFHHMMIITP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CCl)I)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


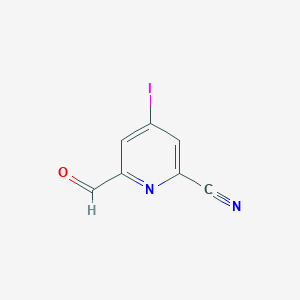
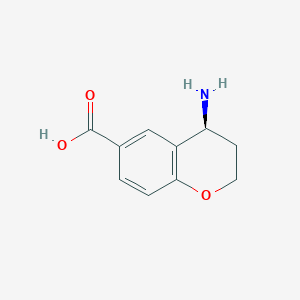
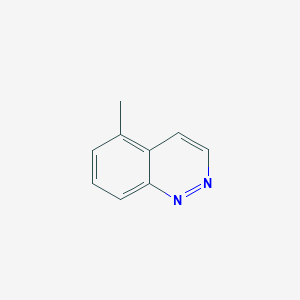
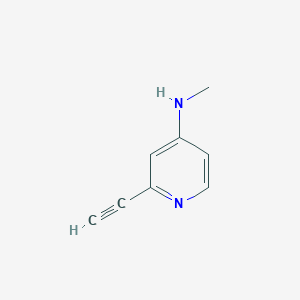
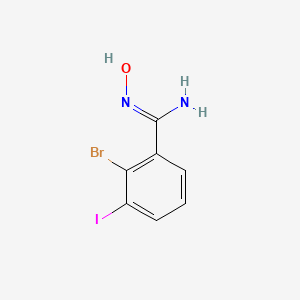
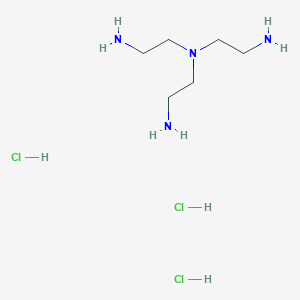
![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
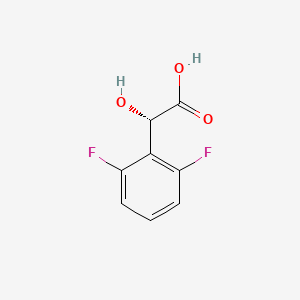
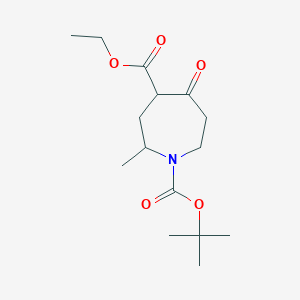
![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
